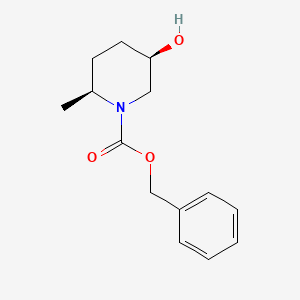

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This compound has been utilized in the synthesis of new heterocyclic compounds, which have shown potential anti-inflammatory properties. It has also been used as a precursor in the synthesis of specific amino acids. One significant application is the efficient synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins. This synthesis involves asymmetric hydroxylation and further transformation.Molecular Structure Analysis

The molecular formula of the compound is C22H26N2O7 . It has a molecular weight of 430.45 .Chemical Reactions Analysis

The compound’s utility extends to its involvement in various chemical reactions. For instance, its role in the aminolysis of oxalate esters in toluene, which is a model for understanding how a carboxylate “buried” at an active site might affect an enzyme-catalyzed reaction, provides valuable insights into biochemical processes.Wissenschaftliche Forschungsanwendungen

Biomaterial Development

Esterification of natural polymers like hyaluronan with benzyl derivatives, including compounds similar to Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate, has been explored for creating new biocompatible and degradable materials. These modified hyaluronan derivatives have shown promise in various clinical applications due to their diverse biological properties, such as favoring or inhibiting cell adhesion. This versatility makes them suitable for a wide range of medical applications, from drug delivery systems to tissue engineering scaffolds (Campoccia et al., 1998).

Enzyme Inhibition Studies

The influence of carboxylic acids, including derivatives of this compound, on enzymes has been extensively studied. Such compounds can inhibit biocatalysts at concentrations lower than their desired yield and titer in fermentative processes, impacting the production of biorenewable chemicals. Understanding the mechanisms of enzyme inhibition by these compounds is crucial for developing microbial strains that are more robust against such inhibitory effects, thereby enhancing industrial bioprocesses' efficiency (Jarboe et al., 2013).

Synthetic Applications

The compound's synthetic versatility is evident in its application as a precursor for the synthesis of various bioactive molecules. Its role as a bioactive precursor in organic synthesis is highlighted by its involvement in producing compounds with a wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This underscores the importance of this compound as a significant structure in the search for new bioactive molecules, offering a pathway for the development of novel therapeutics (Farooq & Ngaini, 2019).

Safety and Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn, and adequate ventilation should be ensured . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention should be sought .

Eigenschaften

IUPAC Name |

benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORAIKBIDRNMQN-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)

![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)

![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)